4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione
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Overview
Description
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, butylphenoxy, and dihydroxy functional groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the anthracene-9,10-dione core, followed by the introduction of the amino and butylphenoxy groups. Common reagents used in these reactions include aniline derivatives, butylphenols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The amino and butylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes
Scientific Research Applications
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its quinone moiety can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydroxy-2,6-bis(4-butylphenoxy)-4-amino-8-(4-butylanilino)-9,10-anthraquinone
- 2,6-Dihydroxy-4-aminoanthraquinone
Uniqueness
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
102185-00-2 |
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Molecular Formula |
C34H33NO6 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H33NO6/c1-3-5-7-20-9-13-22(14-10-20)40-26-18-17-24-28(32(26)37)34(39)29-25(35)19-27(33(38)30(29)31(24)36)41-23-15-11-21(12-16-23)8-6-4-2/h9-19,37-38H,3-8,35H2,1-2H3 |
InChI Key |
RJPWQIGFPDGPOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)CCCC)N)O |
Origin of Product |
United States |
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